5-Propylnonane-5-thiol
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Overview
Description
5-Propylnonane-5-thiol is an organic compound with the molecular formula C12H26S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions due to the high nucleophilicity of sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiols typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, followed by hydrolysis of the intermediate isothiouronium salt to yield the thiol. For 5-Propylnonane-5-thiol, the synthetic route would involve the reaction of 5-propylnonane with thiourea under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a sulfur source is common due to its convenience and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Propylnonane-5-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Scientific Research Applications
5-Propylnonane-5-thiol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Employed in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate redox states and protect against oxidative stress.
Mechanism of Action
The mechanism of action of 5-Propylnonane-5-thiol involves its ability to act as a nucleophile due to the presence of the SH group. This allows it to participate in various chemical reactions, including nucleophilic substitution and thiol-disulfide exchange. The sulfur atom in the thiol group can stabilize negative charges, making it highly reactive in these processes .
Comparison with Similar Compounds
Similar Compounds
Nonane, 5-propyl-: Similar in structure but lacks the thiol group.
3,5-diethyloctane: Another branched alkane with similar molecular weight but different branching.
2,4-dimethyldecane: A branched alkane with different substituents.
Uniqueness
5-Propylnonane-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and properties compared to other similar alkanes. The thiol group makes it highly nucleophilic and capable of participating in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H26S |
---|---|
Molecular Weight |
202.40 g/mol |
IUPAC Name |
5-propylnonane-5-thiol |
InChI |
InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3 |
InChI Key |
BGQHJKADBZPYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)(CCCC)S |
Origin of Product |
United States |
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